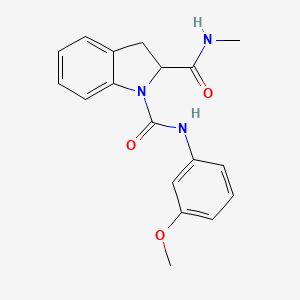

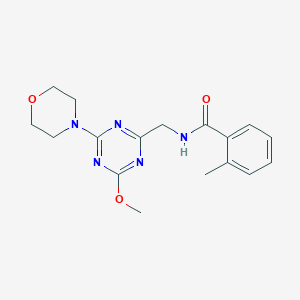

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, also known as MMID, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMID belongs to the class of indoline-2-carboxamides and has been studied for its ability to modulate various biological processes.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- Synthesis and Isolation Techniques : N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, closely related to 1-methoxy-2-methyl-3-aryl-2H-isoindoles, can be synthesized starting from 3-aryl-isoindoline-1-ones. The process involves regiospecific O-methylation, NH-deprotonation, and N-methylation of the 3-methoxy-1-aryl-1H-isoindoles, followed by chemoselective CH-deprotonation. The stabilization of these o-quinonoid hetarenes by an aryl group in the 3-position is crucial for isolation (Clemens & Kreher, 1993).

Biological Activity and Pharmacology

Tubulin Polymerization Inhibition : Compounds structurally similar to N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, particularly methoxy-substituted 3-formyl-2-phenylindoles, demonstrate an ability to inhibit tubulin polymerization. This action is a key mechanism in the action of certain cytostatics, showing potential in cancer treatment. These compounds also disrupt microtubule assembly and degrade the cytoskeleton in a manner similar to colchicine, indicating their potential as antiproliferative agents (Gastpar et al., 1998).

Cannabinoid Receptor Binding : Analogous compounds have shown binding affinity for the CB1 cannabinoid receptor, which can be useful in developing tracers for medical imaging studies, especially in positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).

Antiproliferative Activity : Similar compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have shown significant inhibitory activity against certain cancer cell lines. This suggests a potential for antiproliferative applications in oncology (Lu et al., 2021).

Catalytic and Chemical Applications : Related compounds have been used in catalytic processes, like the palladium iodide catalyzed multicomponent carbonylative approaches to create functionalized isoindolinone and isobenzofuranimine derivatives. This illustrates their utility in complex organic synthesis and potential industrial applications (Mancuso et al., 2014).

Complex Formation in Inorganic Chemistry : N-(aryl)picolinamide complexes of ruthenium, which share structural features with N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, demonstrate unique coordination properties. These complexes have potential applications in inorganic and materials chemistry (Nag et al., 2007).

Inhibition of ABCB1 Activity : Compounds containing the 2-[(3-methoxyphenylethyl)phenoxy] moiety, similar in structure to N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, have shown efficacy in inhibiting ABCB1 activity. This could have implications for overcoming drug resistance in cancer treatment (Colabufo et al., 2008).

Propriétés

IUPAC Name |

1-N-(3-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-17(22)16-10-12-6-3-4-9-15(12)21(16)18(23)20-13-7-5-8-14(11-13)24-2/h3-9,11,16H,10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUFDSSILMSSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2729375.png)

![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride](/img/structure/B2729377.png)

![4-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2729378.png)

![2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2729384.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2729386.png)